molecular formula C27H24F2N6O B11578836 7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11578836
M. Wt: 486.5 g/mol
InChI Key: OTORQPUDSPTCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, the reaction can be performed in trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like acetic acid or trifluoroacetic acid .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors involved in biological processes.

Properties

Molecular Formula

C27H24F2N6O

Molecular Weight

486.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H24F2N6O/c1-16-9-11-19(12-10-16)15-34-18(3)24(17(2)33-34)32-27(36)21-14-30-35-23(25(28)29)13-22(31-26(21)35)20-7-5-4-6-8-20/h4-14,25H,15H2,1-3H3,(H,32,36)

InChI Key

OTORQPUDSPTCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C

Origin of Product

United States

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